2,3,5,6-Tetrafluoro-4-methoxypyridine

Organometallic Chemistry C–O Bond Activation Oxidative Addition

2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8, molecular formula C₆H₃F₄NO, MW 181.09 g/mol) is a fully substituted polyfluorinated pyridine derivative, characterized by four fluorine atoms occupying the 2, 3, 5, and 6 ring positions and a methoxy (-OCH₃) group at the 4-position. This compound serves as a versatile fluorinated heterocyclic building block in synthetic organic chemistry, with documented utility in the preparation of pharmaceutical and agrochemical intermediates.

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
CAS No. 2375-90-8
Cat. No. B1339761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-methoxypyridine
CAS2375-90-8
Molecular FormulaC6H3F4NO
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=C1F)F)F)F
InChIInChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3
InChIKeyPBQDQTXTAWOJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8): A Differentiated Polyfluorinated Pyridine Building Block for Precision Synthesis Procurement


2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8, molecular formula C₆H₃F₄NO, MW 181.09 g/mol) is a fully substituted polyfluorinated pyridine derivative, characterized by four fluorine atoms occupying the 2, 3, 5, and 6 ring positions and a methoxy (-OCH₃) group at the 4-position [1]. This compound serves as a versatile fluorinated heterocyclic building block in synthetic organic chemistry, with documented utility in the preparation of pharmaceutical and agrochemical intermediates . Its structural features—specifically the electron-deficient pyridine ring bearing multiple C–F bonds alongside a C–O bond amenable to oxidative addition and nucleophilic substitution—distinguish it within the broader class of fluoropyridines for targeted synthetic applications requiring precise regiochemical control [1].

Why Generic Fluoropyridine Substitution Fails: Quantitative Differentiation of 2,3,5,6-Tetrafluoro-4-methoxypyridine


Procurement decisions for fluorinated pyridine building blocks cannot rely on class-level interchangeability. Although compounds such as pentafluoropyridine, 2,3,5,6-tetrafluoroanisole, and 2,3,6-trifluoroanisole share the polyfluorinated pyridine or anisole scaffold, they exhibit divergent reactivity profiles that materially affect synthetic outcomes. Specifically, the presence or absence of the 4-methoxy group and the degree of ring fluorination dictate whether C–O oxidative addition, C–F activation, or nucleophilic aromatic substitution predominates under given reaction conditions [1]. Furthermore, substituent positioning on the pyridine ring alters regioselectivity in downstream functionalization, impacting both yield and product purity [2]. The evidence presented in Section 3 quantifies these differences across multiple experimental systems, establishing that 2,3,5,6-tetrafluoro-4-methoxypyridine occupies a distinct and non-substitutable reactivity niche relative to its closest analogs.

Procurement-Relevant Quantitative Differentiation Evidence: 2,3,5,6-Tetrafluoro-4-methoxypyridine Versus Structural Analogs


C–O Bond Oxidative Addition Selectivity: 2,3,5,6-Tetrafluoro-4-methoxypyridine vs. Pentafluoroanisole and Other Fluoroanisoles with Pt(0)

In direct head-to-head reactivity studies with Pt(PCyp₃)₂ (Cyp = cyclopentyl), 2,3,5,6-tetrafluoro-4-methoxypyridine undergoes exclusive C–O oxidative addition at the ether O–methyl bond, yielding a platinum methyl derivative. Critically, this C–O activation occurs in preference to competing C–H or C–F activation pathways [1]. This reaction profile is shared with pentafluoroanisole, 2,3,5,6-tetrafluoroanisole, and 2,3,6-trifluoroanisole, all of which similarly favor C–O addition over C–F cleavage under identical conditions [1]. However, the pyridine nitrogen in 2,3,5,6-tetrafluoro-4-methoxypyridine introduces an additional Lewis basic coordination site absent in the carbocyclic anisole series, enabling divergent downstream functionalization strategies via metal coordination or subsequent nucleophilic aromatic substitution at ring positions [2].

Organometallic Chemistry C–O Bond Activation Oxidative Addition Platinum Catalysis

C–F Bond Activation Reactivity: 2,3,5,6-Tetrafluoro-4-methoxypyridine vs. 2,3,5,6-Tetrafluoro-4-dimethylaminopyridine with Nickel(0)

In a direct comparative study of C–F bond activation, 2,3,5,6-tetrafluoro-4-methoxypyridine and 2,3,5,6-tetrafluoro-4-dimethylaminopyridine both undergo C–F cleavage upon reaction with a nickel(0) source, yielding the corresponding trans-nickel fluoride complexes: 3,5,6-trifluoro-4-methoxypyridine nickel fluoride and 3,5,6-trifluoro-4-dimethylaminopyridine nickel fluoride, respectively [1]. The crystal structure of the dimethylamino analog confirms square planar coordination at nickel with an Ni–F bond distance of 1.8521(9) Å, establishing a structural benchmark for analogous methoxy-derived complexes [1].

Organometallic Chemistry C–F Bond Activation Nickel Fluoride Complexes Transition Metal Catalysis

Nucleophilic Aromatic Substitution: 2,3,5,6-Tetrafluoro-4-methoxypyridine as a Precursor to Azido-Pyridine Derivatives

Treatment of 2,3,5,6-tetrafluoro-4-methoxypyridine with sodium azide results in regioselective nucleophilic aromatic substitution of the 2-fluorine atom, yielding 2-azido-3,5,6-trifluoro-4-methoxypyridine [1]. This azido derivative subsequently undergoes thermal cycloaddition with hot acrylonitrile to form the corresponding aziridine with concomitant nitrogen evolution, demonstrating the synthetic utility of the substitution product [1]. In contrast, the perfluorinated analog pentafluoropyridine, lacking the 4-methoxy group, exhibits distinct regioselectivity in nucleophilic substitution reactions, with attack occurring preferentially at the 4-position under many conditions [2].

Synthetic Methodology Nucleophilic Aromatic Substitution Azide Chemistry Heterocyclic Synthesis

Activation Energy for Zirconium-Mediated Reaction: A Distinctive Organometallic Reactivity Parameter

2,3,5,6-Tetrafluoro-4-methoxypyridine reacts with zirconium in the presence of cyclopentyl alcohol and aziridine to form a monofluoride product. The activation energy (Ea) for this reaction has been determined to be 143 kJ/mol, and the reaction rate increases with temperature while decreasing upon addition of nucleophilic activators such as acrylonitrile or triethylamine . The product is reported to be stable at room temperature .

Organometallic Chemistry Zirconium Complexes Reaction Kinetics Activation Energy

High-Value Procurement Scenarios: Where 2,3,5,6-Tetrafluoro-4-methoxypyridine Delivers Verifiable Advantage


Regioselective Synthesis of 2-Substituted 3,5,6-Trifluoro-4-methoxypyridine Derivatives

For synthetic programs requiring 2-substituted 3,5,6-trifluoro-4-methoxypyridine scaffolds, 2,3,5,6-tetrafluoro-4-methoxypyridine serves as the direct precursor. The 4-methoxy group blocks the 4-position, ensuring nucleophilic attack (e.g., by azide, amines, or alkoxides) occurs exclusively at the 2-position [1]. This contrasts with pentafluoropyridine, which typically undergoes substitution at the 4-position, requiring additional protection/deprotection steps to achieve the same substitution pattern [2]. Procurement of this compound eliminates synthetic steps and improves regiochemical fidelity in routes targeting 2-functionalized derivatives.

Transition Metal-Mediated C–O and C–F Bond Activation Studies in Organometallic Research

Research groups investigating oxidative addition of ether C–O bonds or C–F bond activation at platinum(0) or nickel(0) centers will find 2,3,5,6-tetrafluoro-4-methoxypyridine to be a well-characterized substrate with established reactivity profiles [1][2]. Its documented exclusive C–O oxidative addition with Pt(PCyp₃)₂ and selective C–F activation with nickel(0) provide a validated benchmark for mechanistic studies and catalyst screening. The pyridine nitrogen offers an additional coordination handle not present in carbocyclic fluoroanisole analogs, potentially enabling chelation-assisted reactivity studies [1].

Synthesis of Azido- and Aziridine-Functionalized Fluoropyridine Intermediates for Click Chemistry

The conversion of 2,3,5,6-tetrafluoro-4-methoxypyridine to 2-azido-3,5,6-trifluoro-4-methoxypyridine via sodium azide substitution provides entry to azide-functionalized fluoropyridines suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related click chemistry applications [1]. The aziridine-forming reaction with acrylonitrile further demonstrates the utility of this intermediate in constructing strained heterocyclic systems [1]. Procurement supports synthetic routes to fluorinated triazoles and aziridines with potential bioisosteric applications in medicinal chemistry.

Synthesis of Fluorinated Pyridine-Containing Active Pharmaceutical Ingredient (API) and Agrochemical Intermediates

As a polyfluorinated pyridine building block, 2,3,5,6-tetrafluoro-4-methoxypyridine is positioned for use in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and agrochemical intermediates where the tetrafluoropyridine motif confers enhanced metabolic stability and modulates lipophilicity [1][2]. The methoxy group provides a site for further derivatization or may serve as a retained pharmacophoric element. While specific drug or agrochemical target data for this exact compound remains limited in the open literature, its structural classification within the well-validated fluorinated pyridine intermediate class supports its procurement for exploratory medicinal chemistry and crop protection research programs [2].

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